

Application Notes: Labeling Azide-Modified Proteins with MB 660R DBCO

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Compound of Interest

Compound Name: MB 660R DBCO

Cat. No.: B15622464

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Introduction

MB 660R DBCO is a bright, photostable, far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3][4] This reagent is designed for the fluorescent labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][5] SPAAC is a bioorthogonal, copper-free click chemistry reaction that enables the specific and covalent attachment of the dye to a target protein or other molecule that has been metabolically, enzymatically, or chemically engineered to contain an azide group.[5][6][7]

The reaction is driven by the high ring strain of the DBCO group, which allows it to react efficiently with azides at physiological temperatures without the need for a cytotoxic copper catalyst.[5][6] This makes **MB 660R DBCO** an ideal tool for labeling proteins in complex biological samples and for live-cell imaging applications.[6][8] The exceptional brightness and photostability of the MB 660R fluorophore make it well-suited for demanding applications such as confocal microscopy and single-molecule imaging.[1][2][9]

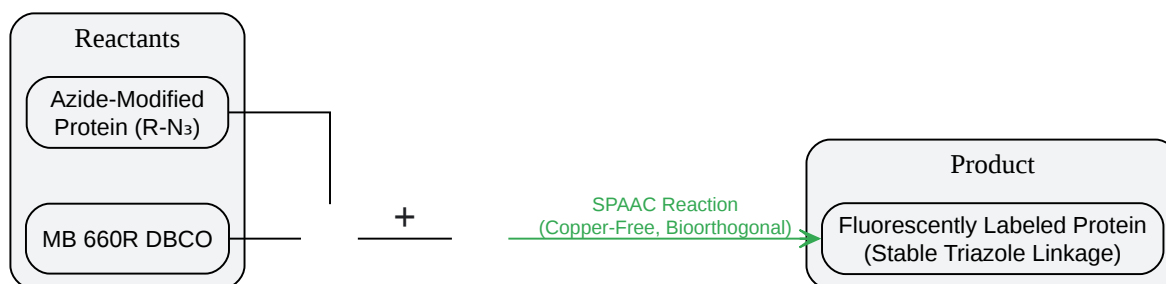
Physicochemical and Spectroscopic Properties

The key characteristics of the **MB 660R DBCO** dye are summarized below. These properties are essential for designing experiments, selecting appropriate instrumentation, and performing quantitative analysis.

Property	Value	Reference
Excitation Maximum (λ_{max})	~665 nm	[1][2]
Emission Maximum (λ_{em})	~690 nm	[1]
Recommended Excitation Laser	633 or 635 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	92,000 cm ⁻¹ M ⁻¹	[1]
Molecular Weight	1003.19 g/mol	[1]
Solubility	Water, DMSO, DMF	[1]
pH Sensitivity	Insensitive from pH 4 to 10	[1][2][9]
Storage Conditions	-20°C, Desiccated, Protected from light	[1]

Reaction Mechanism and Workflow

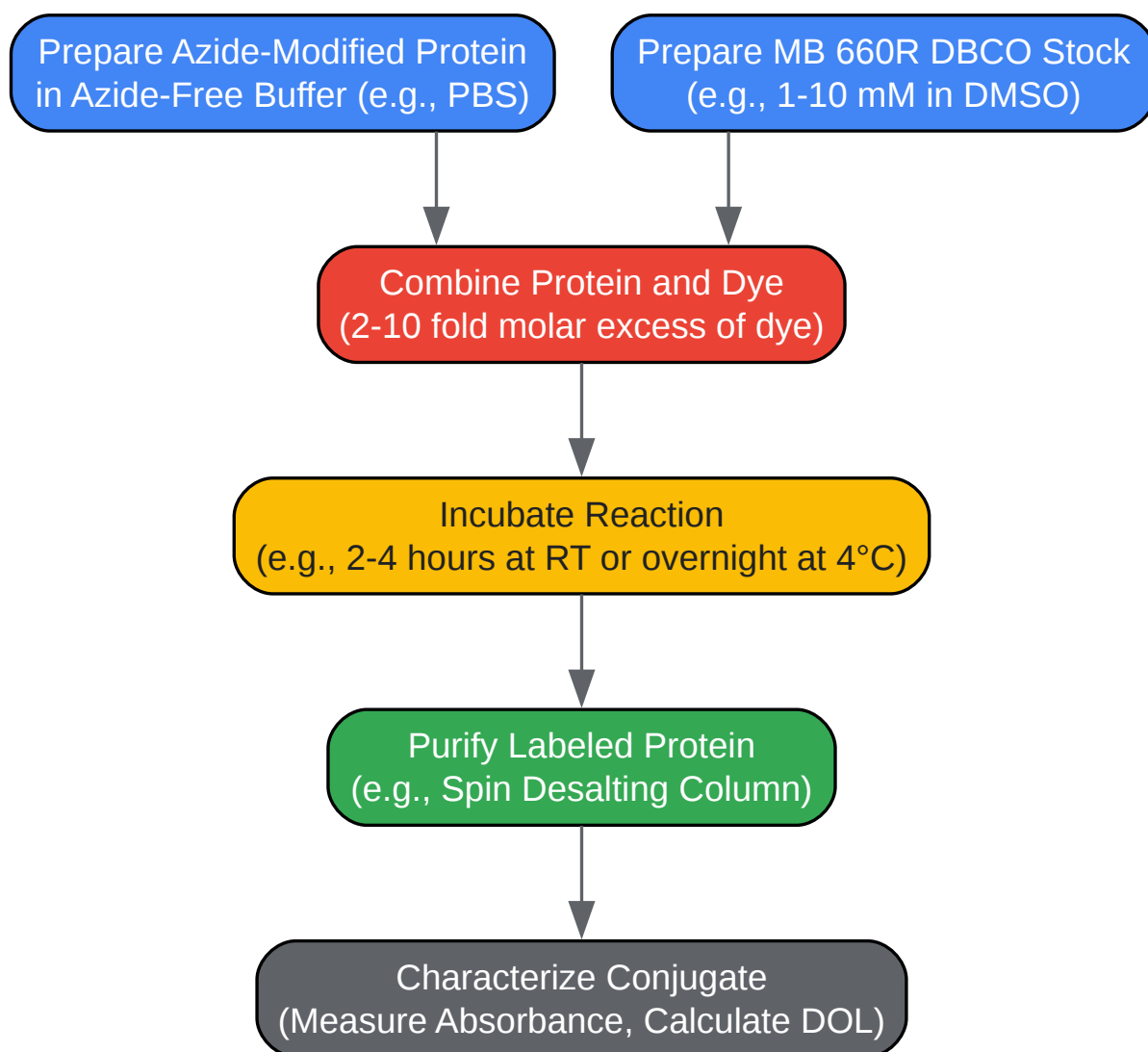
The labeling process is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction forms a stable triazole linkage between the DBCO group on the dye and the azide group on the target protein.



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Caption: SPAAC reaction between an azide-modified protein and **MB 660R DBCO**.

The general experimental procedure involves a simple mixing of the azide-containing protein with the **MB 660R DBCO** reagent, followed by incubation and subsequent purification to remove any unreacted dye.



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Caption: General experimental workflow for labeling proteins with **MB 660R DBCO**.

Experimental Protocols

This section provides a detailed protocol for labeling an azide-modified protein with **MB 660R DBCO** and determining the final degree of labeling.

Protocol 1: Protein Labeling via SPAAC

This protocol provides a general procedure. Optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be determined empirically for specific applications.

Materials:

- Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer like PBS.
- **MB 660R DBCO**
- Anhydrous DMSO or DMF
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Spin desalting columns or other gel filtration media for purification.
- Microcentrifuge tubes

Procedure:

- Reagent Preparation:
 - Prepare the azide-modified protein solution at a concentration of 1-5 mg/mL in cold PBS.
 - Allow the vial of **MB 660R DBCO** to equilibrate to room temperature before opening.
 - Prepare a 1-10 mM stock solution of **MB 660R DBCO** in anhydrous DMSO. Mix by vortexing until fully dissolved. Note: Prepare this solution fresh before each use.
- Labeling Reaction:
 - Add a 2 to 10-fold molar excess of the **MB 660R DBCO** stock solution to the protein solution.[\[10\]](#)[\[11\]](#) For initial experiments, a 7.5-fold excess is a good starting point.[\[10\]](#)

- Mix the components gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[\[11\]](#)[\[12\]](#) Longer incubation at 4°C is often preferred to maximize labeling efficiency while preserving protein integrity.
- Purification of Labeled Protein:
 - Following incubation, remove the unreacted **MB 660R DBCO** dye from the labeled protein. This step is crucial for accurate downstream quantification.[\[13\]](#)[\[14\]](#)
 - Use a spin desalting column appropriate for the protein's molecular weight, following the manufacturer's instructions.[\[10\]](#) Equilibrate the column with PBS before applying the sample.
 - Apply the reaction mixture to the center of the resin and centrifuge to collect the purified, labeled protein.
- Storage:
 - Store the purified protein conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol if necessary) for long-term storage. Protect from light.

Protocol 2: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[\[15\]](#) It is determined using absorbance spectrophotometry. An ideal DOL is typically between 2 and 10 for antibodies.[\[16\]](#)

Procedure:

- Measure Absorbance:
 - Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~665 nm (A_{max}).[\[15\]](#)

- Use PBS or the purification buffer as a blank. Dilute the sample if necessary to ensure absorbance readings are within the linear range of the instrument (typically < 2.0).^[14]
- Calculate DOL:
 - Step A: Calculate the molar concentration of the dye.
 - $\text{Molarity of Dye} = A_{\text{max}} / (\epsilon_{\text{Dye}} \times \text{path length})$
 - Where ϵ_{Dye} for MB 660R is 92,000 M⁻¹cm⁻¹ and the path length is typically 1 cm.
 - Step B: Calculate the molar concentration of the protein.
 - A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF for DBCO is approximately 0.08 (A_{280}/A_{309}) but a specific value for MB 660R at 665 nm should be obtained from the supplier if available. For this calculation, we will use a general principle.
 - $\text{Corrected } A_{280} = A_{280, \text{measured}} - (A_{\text{max}} \times \text{CF}_{280})$
 - Note: The CF_{280} is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_{max} .
 - $\text{Molarity of Protein} = \text{Corrected } A_{280} / (\epsilon_{\text{Protein}} \times \text{path length})$
 - Where $\epsilon_{\text{Protein}}$ is the molar extinction coefficient of your specific protein.
 - Step C: Calculate the DOL.
 - $\text{DOL} = \text{Molarity of Dye} / \text{Molarity of Protein}$

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL / Weak Fluorescence	Inefficient azide incorporation in the protein.	Optimize the metabolic or chemical method used to introduce azides.
Insufficient molar excess of dye.	Increase the molar excess of MB 660R DBCO in the labeling reaction. [15]	
Short incubation time.	Increase the incubation time or perform the reaction overnight at 4°C. [10]	
Degraded DBCO reagent.	Ensure MB 660R DBCO is stored properly and dissolved in anhydrous DMSO immediately before use. [11]	
High Background / Non-specific Staining	Incomplete removal of unreacted dye.	Ensure thorough purification using size exclusion chromatography or dialysis. Increase wash steps if applicable. [8]
Hydrophobic interactions of the dye.	Include a mild non-ionic detergent (e.g., 0.1% Tween-20) in wash buffers for imaging applications.	
Precipitation of Protein	High concentration of organic solvent (DMSO).	Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%. [11] [12]
Over-labeling of the protein.	Reduce the molar excess of the dye. High DOL can affect protein solubility and function. [13]	

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